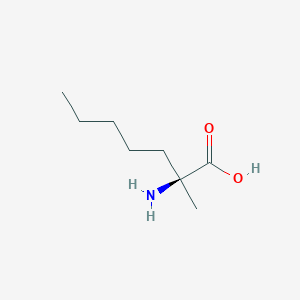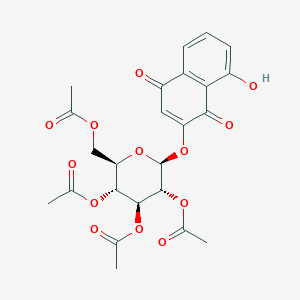
1,4-Naphthalenedione, 8-hydroxy-2-((2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Naphthalenedione, 8-hydroxy-2-((2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy)-, commonly known as Juglone, is a natural organic compound with a molecular formula of C16H14O6. It is derived from the leaves, bark, and roots of the black walnut tree (Juglans nigra) and is known for its broad-spectrum biological activities.
Mécanisme D'action
Juglone exerts its biological activities through various mechanisms, including the induction of oxidative stress, inhibition of DNA synthesis, and modulation of cellular signaling pathways. Juglone has been shown to generate reactive oxygen species (ROS) and induce oxidative stress in cancer cells, leading to cell death. It also inhibits DNA synthesis by inhibiting the activity of topoisomerase II, an enzyme involved in DNA replication. Furthermore, Juglone has been shown to modulate cellular signaling pathways, including the PI3K/Akt and MAPK pathways, which are involved in cell survival and proliferation.
Effets Biochimiques Et Physiologiques
Juglone has been shown to have various biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and modulation of immune responses. Juglone induces apoptosis in cancer cells by activating caspase-dependent and caspase-independent pathways. It also induces cell cycle arrest at the G2/M phase, which inhibits cell proliferation. Additionally, Juglone has been shown to modulate immune responses, including the activation of T cells and the inhibition of cytokine production.
Avantages Et Limitations Des Expériences En Laboratoire
Juglone has several advantages for lab experiments, including its broad-spectrum biological activities, low toxicity, and availability. However, Juglone has some limitations, including its low solubility in water, which limits its use in aqueous solutions, and its instability in light and air, which requires careful handling and storage.
Orientations Futures
Juglone has several potential future directions for research, including the development of new anticancer and antimicrobial agents, the identification of new molecular targets, and the investigation of its potential therapeutic applications for various diseases. Additionally, the development of new methods for the synthesis and delivery of Juglone may enhance its efficacy and reduce its limitations for lab experiments.
Méthodes De Synthèse
Juglone can be synthesized using various methods, including chemical synthesis and extraction from natural sources. The chemical synthesis involves the oxidation of 1,4-naphthoquinone with potassium permanganate or sodium periodate, followed by the acetylation of the resulting product. Extraction from natural sources involves the isolation of Juglone from the leaves, bark, and roots of the black walnut tree using solvents such as ethanol or chloroform.
Applications De Recherche Scientifique
Juglone has been extensively studied for its biological activities, including its anticancer, antimicrobial, antioxidant, anti-inflammatory, and antiparasitic properties. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, prostate, and colon cancer. Juglone also exhibits antimicrobial activity against various bacteria, fungi, and viruses, making it a potential candidate for the development of new antibiotics. Additionally, Juglone has been shown to possess antioxidant and anti-inflammatory properties, which may have therapeutic implications for various diseases, including cardiovascular disease, diabetes, and neurodegenerative diseases.
Propriétés
Numéro CAS |
111364-61-5 |
|---|---|
Nom du produit |
1,4-Naphthalenedione, 8-hydroxy-2-((2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy)- |
Formule moléculaire |
C24H24O13 |
Poids moléculaire |
520.4 g/mol |
Nom IUPAC |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-(8-hydroxy-1,4-dioxonaphthalen-2-yl)oxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C24H24O13/c1-10(25)32-9-18-21(33-11(2)26)22(34-12(3)27)23(35-13(4)28)24(37-18)36-17-8-16(30)14-6-5-7-15(29)19(14)20(17)31/h5-8,18,21-24,29H,9H2,1-4H3/t18-,21-,22+,23-,24-/m1/s1 |
Clé InChI |
CSKWWVYJAXDCIP-REXJZNOJSA-N |
SMILES isomérique |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC(=O)C3=C(C2=O)C(=CC=C3)O)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=CC(=O)C3=C(C2=O)C(=CC=C3)O)OC(=O)C)OC(=O)C)OC(=O)C |
SMILES canonique |
CC(=O)OCC1C(C(C(C(O1)OC2=CC(=O)C3=C(C2=O)C(=CC=C3)O)OC(=O)C)OC(=O)C)OC(=O)C |
Autres numéros CAS |
111364-61-5 |
Synonymes |
8-Hydroxy-2-((2,3,4,6-tetra-O-acetyl-beta-D-glucopyranosyl)oxy)-1,4-na phthalenedione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



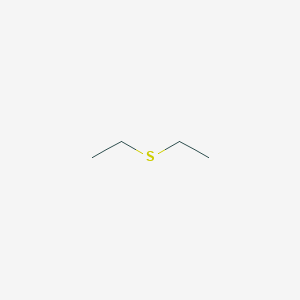
![Bicyclo[3.2.1]octan-6-amine, exo-(9CI)](/img/structure/B51125.png)
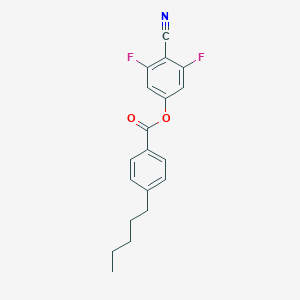
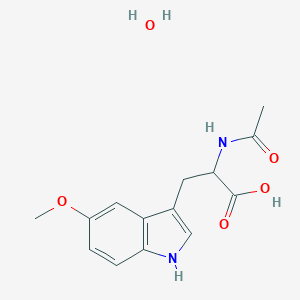
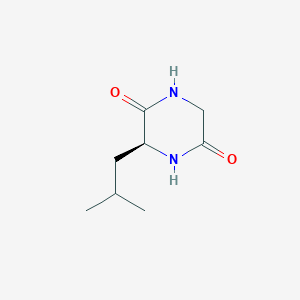
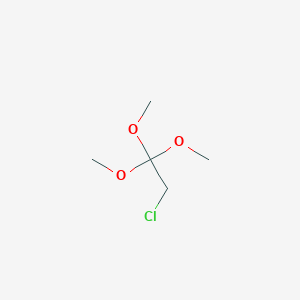
![Furo[2,3-c]pyridine-2-carbonitrile](/img/structure/B51131.png)
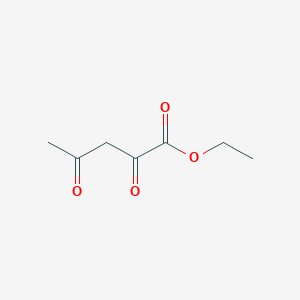
![N-(heptan-4-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B51135.png)
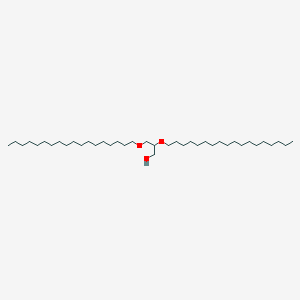
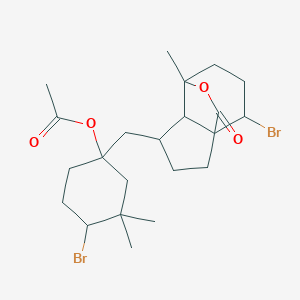
![(8S,9S,13S,14S,17R)-17-ethynyl-4,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-1,17-diol](/img/structure/B51140.png)
![2-[2-(Trifluoromethyl)phenyl]oxirane](/img/structure/B51141.png)
